Beta-Amyloid (10-35)
Description
Contextualizing Beta-Amyloid (10-35) within Alzheimer's Disease Amyloid Hypothesis Research
The amyloid hypothesis has been a central framework in Alzheimer's disease research for decades, positing that the accumulation of beta-amyloid (Aβ) peptides in the brain is the primary event initiating the pathological cascade that leads to neurodegeneration and dementia. frontiersin.orgnih.govmdpi.com These Aβ peptides, typically 36 to 43 amino acids long, are derived from the amyloid precursor protein (APP) through cleavage by β-secretase and γ-secretase. wikipedia.org The Aβ molecules can then aggregate into various forms, from soluble oligomers to the insoluble amyloid plaques that are a hallmark of Alzheimer's disease. wikipedia.orgfrontiersin.org
Within this framework, Beta-Amyloid (10-35) serves as a critical model system. It encompasses the core region of the full-length Aβ peptides, which is known to be essential for amyloid formation. medchemexpress.compnas.org Unlike the full-length peptides, particularly Aβ(1-42), which can be difficult to work with due to their tendency to form amorphous precipitates, Beta-Amyloid (10-35) allows for the controlled and reproducible formation of homogenous amyloid fibrils in laboratory settings. novoprolabs.commedchemexpress.compeptides.de This characteristic is vital for high-resolution structural studies aimed at understanding the molecular architecture of amyloid fibrils. novoprolabs.com
Research using Beta-Amyloid (10-35) has provided significant insights into the structural and conformational changes that Aβ peptides undergo during aggregation. Early nuclear magnetic resonance (NMR) studies of a 26-amino acid fragment, Aβ(10-35), revealed a collapsed coil structure in solution, lacking significant secondary structures like alpha-helices or beta-sheets. wikipedia.orgnih.gov This meta-stable, compact structure is thought to be a precursor to the formation of intermolecular beta-sheets, which are the building blocks of amyloid fibrils. nih.govpdbj.org
Table 1: Properties of Beta-Amyloid (10-35)
| Property | Value |
|---|---|
| Amino Acid Sequence | YEVHHQKLVFFAEDVGSNKGAIIGLM |
| Molecular Formula | C₁₃₃H₂₀₄N₃₄O₃₇S |
| Average Molecular Weight | 2903.3 Da |
| Theoretical Isoelectric Point (pI) | 6.03 |
| Grand Average of Hydropathicity (GRAVY) | 0.2 |
Data sourced from NovoPro Bioscience Inc. novoprolabs.com
Significance of Beta-Amyloid (10-35) as a Research Tool for Amyloid Fibril Formation and Neurotoxicity Studies
The utility of Beta-Amyloid (10-35) as a research tool extends to both the study of amyloid fibril formation and the investigation of Aβ-induced neurotoxicity. Its ability to form fibrils that are morphologically similar to those found in Alzheimer's disease plaques makes it an invaluable model for dissecting the aggregation process. medchemexpress.compnas.org
Amyloid Fibril Formation:
Studies utilizing Beta-Amyloid (10-35) have been instrumental in elucidating the structural characteristics of amyloid fibrils. Solid-state NMR experiments have shown that in fibrillar form, Beta-Amyloid (10-35) peptides are arranged in parallel β-sheets, with each amino acid in register with the same residue in adjacent strands. nih.govacs.orgnih.gov This in-register parallel β-sheet structure is now considered a common feature of mature amyloid fibrils formed from polypeptide chains longer than approximately 20 residues. nih.gov
Further research combining solid-state NMR, electron microscopy, and small-angle neutron scattering has led to a detailed three-dimensional model of the Beta-Amyloid (10-35) fibril. acs.org This model describes a structure composed of six laminated β-sheets that twist along the fibril axis, with each peptide strand oriented perpendicular to this axis. acs.org The stability of these oligomers is influenced by factors such as the formation of salt bridges, particularly between the side chains of D23 and K28. pnas.orgnih.gov
Neurotoxicity Studies:
While the insoluble amyloid plaques were initially the focus of research, there is growing evidence that soluble oligomeric forms of Aβ are the primary neurotoxic species. wikipedia.orgfrontiersin.org These oligomers can impair synaptic function and structure, leading to memory deficits. nih.gov Although Beta-Amyloid (10-35) is a truncated form, it retains the ability to self-associate into filamentous β-strand aggregates, a property linked to neurotoxicity. pnas.org
Studies on related, and often more potently toxic, shorter fragments like Aβ(25-35) have provided insights into the mechanisms of Aβ-induced neurotoxicity. spandidos-publications.comnih.govacs.org This fragment has been shown to induce oxidative stress, lipid peroxidation, and cell death in neuronal cultures. acs.org It can also cause cytoskeletal collapse and disintegration. spandidos-publications.com While direct neurotoxicity studies on Beta-Amyloid (10-35) are less common, its role as a structural model for fibril-forming Aβ peptides is crucial for understanding how aggregation relates to neuronal damage. The structural motifs present in monomeric Beta-Amyloid (10-35) are believed to promote the rapid aggregation that is a prerequisite for toxicity. nih.gov
Table 2: Key Research Findings on Beta-Amyloid (10-35) and Related Fragments
| Research Area | Key Finding | Significance |
|---|---|---|
| Fibril Structure | Beta-Amyloid (10-35) forms in-register parallel β-sheets. nih.govacs.orgnih.gov | Provides a fundamental structural model for amyloid fibrils in Alzheimer's disease. |
| Solution Conformation | In solution, Beta-Amyloid (10-35) exists as a collapsed coil with little secondary structure. wikipedia.orgnih.gov | Suggests a meta-stable precursor state for fibril formation. |
| Aggregation Dynamics | Allows for controlled and reproducible fibril formation in vitro. novoprolabs.commedchemexpress.com | Enables high-resolution structural and biophysical studies of amyloidogenesis. |
| Neurotoxicity | The ability to form β-strand aggregates is linked to neurotoxicity. pnas.org Fragments like Aβ(25-35) are highly neurotoxic. spandidos-publications.comacs.org | Helps to connect the process of aggregation with the mechanisms of neuronal cell death. |
Properties
Molecular Weight |
2903.4 |
|---|---|
sequence |
YEVHHQKLVFFAEDVGSNKGAIIGLM |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of Beta Amyloid 10 35
Monomeric Conformations and Propensity for Aggregation
The monomeric form of Aβ(10-35) is not a static entity but rather a dynamic ensemble of interconverting structures. nih.govresearchgate.net This inherent flexibility is a hallmark of intrinsically disordered proteins and is critical to its aggregation propensity.
Computational Studies on Conformational States (e.g., Replica-Exchange Molecular Dynamics)
Replica-exchange molecular dynamics (REMD) simulations have been instrumental in elucidating the conformational landscape of Aβ(10-35) in explicit solvent environments. nih.govresearchgate.net These advanced computational techniques allow for thorough sampling of the complex free energy landscape of the peptide. researchgate.net Studies utilizing REMD have revealed that Aβ(10-35) does not adopt a single, stable folded structure under physiological conditions. nih.govresearchgate.net Instead, it exists as a collection of rapidly interconverting conformations. researchgate.netresearchgate.net For instance, one such study simulated a total of 72 replicas over a period of 40 nanoseconds to explore the peptide's folding from first principles. researchgate.net
Random Coil and Collapsed Globular States
The conformational ensemble of monomeric Aβ(10-35) is predominantly characterized by random coil and bend structures. nih.govresearchgate.net While it explores a variety of shapes, there is an insignificant presence of stable alpha-helical or beta-sheet structures at the monomer level. nih.govresearchgate.net The peptide exists as a mixture of collapsed globular states that are in rapid dynamic equilibrium with one another. nih.govresearchgate.netresearchgate.net This "hydrophobic collapse" is thought to be a key event preceding aggregation. mdpi.com Early nuclear magnetic resonance (NMR) studies on the 26-amino acid fragment Aβ(10-35) also indicated a collapsed coil structure lacking significant secondary structure. wikipedia.org
Role of Specific Residues in Monomer Structure and Folding
Specific amino acid residues play a pivotal role in shaping the three-dimensional structure of the Aβ(10-35) monomer. A crucial interaction is the formation of a salt bridge between the side chains of Aspartic Acid at position 23 (D23) and Lysine (B10760008) at position 28 (K28). nih.govresearchgate.netresearchgate.net REMD simulations have shown that this D23-K28 salt bridge has a high probability of formation, occurring more than 60% of the time in some simulations. researchgate.net This intramolecular interaction is significant because it is also observed in mature Aβ fibrils, suggesting that the monomeric form of Aβ(10-35) contains pre-folded structural motifs that can promote its rapid aggregation. nih.gov The central hydrophobic core (residues 17-21) and the C-terminal hydrophobic region (residues 30-36) also contribute to the collapse of the peptide into a compact structure. researchgate.net
Oligomeric Assembly and Intermediate Structures
The transition from monomeric Aβ to larger, toxic aggregates begins with the formation of small oligomers. Understanding the structure and diversity of these early assemblies is critical.
Formation of Dimers, Trimers, and Tetramers
The aggregation process of Aβ(10-35) initiates with the formation of low-molecular-weight oligomers, including dimers, trimers, and tetramers. acs.orgnih.gov REMD simulations have been employed to study the spontaneous formation of these small oligomers. acs.org These simulations provide insights into the basic structural units that may act as templates or intermediates for further aggregation. acs.org Experimental techniques have also observed the formation of these small oligomers from Aβ monomers. explorationpub.com
Conformational Diversity of Oligomers
Extensive REMD simulations have demonstrated that Aβ(10-35) oligomers exhibit significant conformational diversity. acs.orgnih.gov This means that even for a given size, such as a dimer or trimer, there are multiple possible structural arrangements. acs.org The specific structures of these oligomers, which can be considered as folding intermediates, are highly sensitive to environmental parameters like temperature. acs.orgnih.gov Interestingly, as the size of the oligomer increases from a dimer to a trimer and then to a tetramer, the number of possible stable configurations decreases. acs.orgnih.gov This suggests that while the initial stages of aggregation are characterized by a wide range of structures, the pathway may become more defined as the oligomers grow.
| Oligomer Size | Key Structural Features | Computational Method |
| Dimer | Multiple possible conformations, sensitive to temperature. acs.orgnih.gov | Replica-Exchange Molecular Dynamics (REMD) acs.orgnih.gov |
| Trimer | Fewer possible conformations than dimers. acs.orgnih.gov | Replica-Exchange Molecular Dynamics (REMD) acs.orgnih.gov |
| Tetramer | Reduced number of configurations compared to smaller oligomers. acs.orgnih.gov | Replica-Exchange Molecular Dynamics (REMD) acs.orgnih.gov |
Influence of Environmental Conditions on Oligomer Structures
The self-assembly of Aβ(10-35) into oligomeric structures is highly sensitive to environmental factors such as pH, temperature, and ionic strength. These conditions can significantly alter the conformational landscape and aggregation pathways of the peptide.
Studies have shown that pH variations can induce distinct conformational transitions in Aβ peptides. For Aβ(10-35), a pH-dependent folding transition has been observed, leading to conformations containing multiple turns and at least two short strands. pnas.org At a pH of approximately 5.6, Aβ(10-35) has been found to form one type of amyloid, while at a more neutral pH of 7.4, a different amyloid morphology is observed. pnas.org This suggests that the protonation state of ionizable residues within the peptide sequence plays a critical role in dictating the early oligomerization events.
Temperature is another critical parameter influencing the oligomeric assembly of Aβ(10-35). Computational studies have indicated a thermal dependency on its self-assembly, with a higher prevalence of dimers observed between 280 K and 330 K. At temperatures above 350 K, single monomers are more predominant, whereas at lower temperatures (below 290 K), tetramer units tend to dominate. mdpi.com This highlights a dynamic equilibrium between different oligomeric species that is directly modulated by thermal energy.
The ionic strength of the surrounding solution also exerts a significant influence on the equilibrium between monomeric and oligomeric states of Aβ(10-35). pnas.org Variations in salt concentration can shift this equilibrium, suggesting that electrostatic interactions are key in the initial stages of peptide self-association. acs.org Higher ionic strength can destabilize intramolecular hydrogen bonds and lead to conformational changes that favor the formation of small oligomeric aggregates. proquest.com
| Environmental Factor | Observed Effect on Aβ(10-35) Oligomers | Reference(s) |
| pH | Induces conformational transitions, leading to different amyloid morphologies at pH 5.6 versus pH 7.4. pnas.orgpnas.org | pnas.orgpnas.org |
| Temperature | Influences the distribution of oligomeric species, with dimers favored at moderate temperatures, monomers at high temperatures, and tetramers at low temperatures. mdpi.com | mdpi.com |
| Ionic Strength | Shifts the equilibrium between monomeric and oligomeric states, with higher ionic strength promoting the formation of oligomeric aggregates. pnas.orgproquest.com | pnas.orgproquest.com |
Fibrillar Organization and Cross-Beta Architecture
Upon aggregation, Aβ(10-35) forms highly organized fibrillar structures characterized by a cross-beta architecture. This architecture is defined by β-sheets running perpendicular to the fibril axis, with individual β-strands oriented parallel to each other.
Parallel Beta-Sheet Organization in Aβ(10-35) Fibrils
Solid-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the molecular architecture of Aβ(10-35) fibrils. These studies have conclusively demonstrated that the fibrils adopt a parallel β-sheet organization. pnas.org This means that the individual Aβ(10-35) peptide chains align in the same direction within the β-sheet, with their N-termini and C-termini aligned. This parallel arrangement is a key feature that distinguishes Aβ(10-35) fibrils from those of some other amyloidogenic peptides. The stability of this parallel organization is thought to be driven by favorable intermolecular interactions between the aligned peptide chains.
In-Register Alignment of Peptide Chains
Further refinement of the Aβ(10-35) fibril structure has revealed an in-register alignment of the peptide chains. dntb.gov.ua This in-register arrangement signifies that identical amino acid residues on adjacent peptide strands are aligned with one another. This precise alignment maximizes the intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, which contribute to the stability of the fibril. Solid-state NMR data has provided strong evidence for this in-register parallel alignment in Aβ(10-35) fibrils. dntb.gov.ua
Inter-peptide and Intra-peptide Distance Constraints in Fibrils
Solid-state NMR techniques have enabled the measurement of specific distances between atoms on adjacent (inter-peptide) and within the same (intra-peptide) Aβ(10-35) molecules in the fibrillar state. These distance constraints are crucial for building accurate molecular models of the fibrils. For instance, analysis of Dipolar Recoupling a Windowless Sequence (DRAWS) data from NMR experiments on Aβ(10-35) fibrils indicates inter-strand distances of approximately 5.3 ± 0.3 Å throughout the entire length of the peptide, which is consistent with a parallel β-strand in-register.
| Structural Feature | Measurement/Observation | Technique | Reference(s) |
| Inter-strand Distance | ~5.3 ± 0.3 Å | Solid-State NMR (DRAWS) | |
| Sheet Lamination Distance | ~10 Å | Small Angle Neutron Scattering |
Comparison with Other Aβ Fragments (e.g., Aβ(16-22), Aβ(25-35))
The structural organization of Aβ(10-35) fibrils can be contrasted with that of other Aβ fragments, providing insights into how sequence variations influence amyloid formation. For example, solid-state NMR studies have revealed that Aβ(16-22) forms an antiparallel β-sheet, in stark contrast to the parallel arrangement of Aβ(10-35). pnas.org This highlights that even shorter segments of the Aβ peptide can have fundamentally different aggregation behaviors.
The Aβ(25-35) fragment is also known to be highly amyloidogenic and forms β-sheet-rich fibrils. pnas.org While experimental data on its β-sheet orientation has been more elusive, computational studies suggest that it can adopt both parallel and antiparallel arrangements. The comparison underscores that the presence of residues 10-24 in Aβ(10-35) plays a crucial role in directing the formation of a parallel β-sheet architecture. The hydrophobic region within residues 17-21 is particularly important for the self-association and aggregation of Aβ peptides. mdpi.com
| Aβ Fragment | Predominant β-Sheet Organization in Fibrils | Reference(s) |
| Aβ(10-35) | Parallel | pnas.org |
| Aβ(16-22) | Antiparallel | pnas.org |
| Aβ(25-35) | Can adopt both parallel and antiparallel arrangements | pnas.org |
Mechanisms of Aggregation and Fibrillogenesis of Beta Amyloid 10 35
Initiation and Nucleation Events
The initial steps of Aβ(10-35) aggregation are characterized by the self-association of monomeric peptides into small, soluble oligomers. This process, known as nucleation, is the rate-limiting step in fibril formation and is governed by a delicate balance of molecular forces.
Role of Hydrophobic Interactions in Oligomerization
Hydrophobic interactions are a primary driving force in the initial oligomerization of Aβ(10-35). mdpi.comnih.gov The peptide contains key hydrophobic regions, notably the central hydrophobic cluster (residues 17-21, LVFFA) and another at the C-terminus (residues 29-35, GAIIGLM). mdpi.com The tendency of these nonpolar residues to minimize contact with the aqueous solvent promotes the association of Aβ monomers. pnas.org
Computational studies have shown that the dimerization of Aβ(10-35) is primarily stabilized by these hydrophobic interactions. nih.gov The process involves the reorganization of the monomers, driven by inter-chain hydrophobic contacts. mdpi.com This initial association is crucial for overcoming the entropic penalty of ordering the peptide chains and sets the stage for subsequent structural rearrangements.
Influence of Electrostatic Interactions on Beta-Sheet Registry
While hydrophobic forces drive the initial association, electrostatic interactions play a critical role in determining the specific arrangement of the peptides within the growing oligomers, particularly the formation of β-sheets. pnas.orgresearchgate.net The Aβ(10-35) peptide possesses charged residues, and the interactions between these residues can either promote or inhibit aggregation depending on the local environment. researchgate.net
Solid-state NMR studies have revealed that Aβ(10-35) fibrils adopt a parallel, in-register β-sheet organization. mdpi.compnas.orgnih.gov This parallel arrangement is stabilized by specific electrostatic interactions, such as the formation of salt bridges. pnas.org For instance, simulations suggest that tight salt bridges, with distances around 3 Å, are important for the stability of the Aβ(10-35) amyloid structure. pnas.org The interaction between glutamic acid at position 22 (Glu22) and lysine (B10760008) at position 28 (Lys28) is one such electrostatic interaction that can influence the formation of a β-turn, a critical structural element in the fibril. pnas.org The interplay between repulsive and attractive electrostatic forces helps to guide the peptides into the correct alignment for stable β-sheet formation. pnas.orgresearchgate.net
Seeding Phenomena in Aβ(10-35) Aggregation
The aggregation of Aβ(10-35) follows a nucleation-dependent polymerization model, where the formation of a stable "seed" or nucleus is a critical, rate-limiting step. frontiersin.org Once formed, these seeds can act as templates, dramatically accelerating the aggregation of soluble monomers into larger structures. frontiersin.orgmdpi.com This process is known as seeding. frontiersin.org
The introduction of pre-formed Aβ aggregates, or seeds, can bypass the slow primary nucleation phase. frontiersin.org These seeds can be derived from the fragmentation of mature fibrils or can be small, stable oligomeric structures. frontiersin.org The efficiency of seeding is dependent on the structural compatibility between the seed and the monomeric peptide. frontiersin.org Studies have shown that even small, soluble oligomers can be potent seeds, initiating a cascade of aggregation that leads to the rapid formation of fibrils. frontiersin.org This prion-like seeding mechanism is considered a key factor in the propagation of amyloid pathology. nih.gov
Elongation and Fibril Growth
Following the initial nucleation events, the aggregation process enters a growth phase characterized by the elongation of oligomers into larger, more structured assemblies, ultimately leading to the formation of mature fibrils.
Pathway from Oligomers to Protofibrils and Mature Fibrils
The transition from soluble oligomers to insoluble fibrils is a multi-step process. researchgate.net Low-molecular-weight oligomers, such as dimers and trimers, can assemble into larger, high-molecular-weight oligomers. acs.org These larger oligomers can exist as spherical structures or as elongated, bead-like chains known as protofibrils. nih.govacs.org
Protofibrils are considered direct precursors to mature fibrils. nih.gov They are generally more flexible and less ordered than mature fibrils but already possess the characteristic cross-β-sheet structure. The elongation of protofibrils occurs through the addition of monomeric or small oligomeric Aβ(10-35) to their ends. researchgate.net This process involves a conformational change in the incoming peptide to match the template of the growing fibril. nih.gov Over time, protofibrils can anneal and compact, leading to the formation of the highly stable, unbranched mature fibrils observed in amyloid plaques. nih.govcreative-diagnostics.com
| Aggregation Stage | Description | Key Structural Features |
| Monomer | Soluble, individual peptide chain. | Initially unstructured or in a collapsed coil state. nih.govcreative-diagnostics.com |
| Oligomer | Small, soluble aggregates of monomers. | Formation driven by hydrophobic interactions. mdpi.com |
| Protofibril | Elongated, flexible fibril precursors. | Possess cross-β-sheet structure. |
| Mature Fibril | Highly ordered, insoluble, and stable structures. | Parallel, in-register β-sheets. mdpi.compnas.org |
pH-Dependent Fibril Formation and Aggregation Kinetics
The rate and morphology of Aβ(10-35) fibril formation are highly sensitive to the pH of the surrounding environment. pnas.org This pH dependence is largely due to the titration of ionizable residues within the peptide, such as histidine, which has a pKa around 6.7-7.0. nih.gov
Studies have shown that Aβ(10-35) forms two distinct types of amyloid structures at pH 5.6 and pH 7.4. pnas.org As the pH approaches the isoelectric point (pI) of the peptide (around 5.3), the net charge of the peptide decreases, reducing electrostatic repulsion between monomers and thereby accelerating aggregation. nih.gov This is particularly relevant in biological contexts, as Aβ can accumulate in acidic subcellular compartments like endosomes and lysosomes, where the lower pH could promote oligomer formation. nih.gov
Kinetic analyses have revealed that pH primarily affects the primary nucleation step of fibril formation, while the rates of fibril elongation and secondary nucleation are less dependent on pH. nih.gov This suggests that the initial association of monomers to form a nucleus is the most sensitive step to changes in the protonation state of the peptide's residues.
| pH Condition | Effect on Aβ(10-35) Aggregation |
| Acidic (e.g., pH 5.6) | Accelerated aggregation kinetics due to reduced electrostatic repulsion. pnas.orgnih.gov |
| Neutral (e.g., pH 7.4) | Slower aggregation compared to acidic pH, but still leads to fibril formation. pnas.org |
Impact of Solvent Polarity and Ionic Strength
The aggregation of Aβ peptides, including the (10-35) fragment, is exquisitely sensitive to the surrounding solvent environment. plos.org Variations in solvent polarity and ionic strength can significantly influence the peptide's conformation, solubility, and propensity to self-assemble into pathogenic fibrils.
Research indicates that the conformation of Aβ(10-35) is dependent on the solvent. In aqueous solutions, it tends to adopt a collapsed coil structure with minimal α-helical or β-sheet content. nih.govnih.gov However, in less polar environments or in the presence of organic co-solvents like acetonitrile (B52724), the peptide can exhibit a higher β-sheet content, which is a precursor to fibril formation. nih.govcore.ac.uk For instance, studies on the related Aβ(25-35) fragment have shown that incubation in phosphate-buffered saline (PBS) promotes the formation of β-structures, whereas a mixture of water and acetonitrile results in more disordered conformations. plos.org The use of solvents like dimethyl sulfoxide (B87167) (DMSO) can also impact the initial conformational state of the peptide, thereby affecting the subsequent aggregation kinetics when diluted into a physiological buffer. core.ac.uk
The ionic strength of the solution, primarily dictated by salt concentration, also plays a role, although its effect on Aβ(25-35) aggregation has been reported as not significant within the tested range. nih.gov However, for other Aβ fragments, electrostatic interactions are crucial. For example, simulations of the Aβ(21-30) decapeptide show that in the presence of salt ions, salt bridges between charged residues like Lys-28 and Glu-22 or Asp-23 become more prominent in stabilizing loop structures, which can be a prerequisite for aggregation. nih.gov The pH of the environment is another critical factor that modulates ionic interactions and solvent exposure of hydrophobic regions, thereby influencing fibril formation. pnas.org Aβ peptides, including Aβ(10-35), tend to aggregate most rapidly at a pH between 4 and 5.7. pnas.org At a pH of 7.4, Aβ(10-35) has been shown to form stable, homogeneous fibrils. nih.govacs.org
Table 1: Influence of Solvent Conditions on Aβ Aggregation
| Solvent/Condition | Effect on Aβ Conformation/Aggregation | Reference |
|---|---|---|
| Aqueous Solution | Promotes collapsed coil/random structure | nih.govnih.gov |
| Acetonitrile Mixtures | Can increase β-sheet content | nih.govcore.ac.uk |
| Phosphate-Buffered Saline (PBS) | Promotes β-structure formation | plos.org |
| Dimethyl Sulfoxide (DMSO) | Affects initial conformation and aggregation kinetics | core.ac.uk |
| pH 4-5.7 | pH range for most rapid aggregation | pnas.org |
| pH 7.4 | Formation of stable, homogeneous fibrils | nih.govacs.org |
Structural Transitions during Aggregation (e.g., Alpha-Helix to Beta-Sheet)
A hallmark of amyloidogenesis is the conformational conversion of Aβ peptides from their soluble, often α-helical or random coil states, into insoluble fibrils rich in β-sheet structures. pnas.org While monomeric Aβ(10-35) in aqueous solution shows insignificant α-helical or β-sheet content, the aggregation process involves a profound structural rearrangement. nih.govnih.gov
Solid-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these transitions. For Aβ(10-35), structural transitions from α-helix to β-sheet have been observed, particularly at residues 19 and 20. nih.govacs.orgresearchgate.net This transition is a critical step in the fibrillogenesis pathway. The final fibril structure of Aβ(10-35) is characterized by an extended parallel β-sheet in-register, where the peptide chains run perpendicular to the fibril axis. nih.govacs.org This parallel arrangement has been confirmed by multiple solid-state NMR studies. pnas.orggmu.edu
Molecular dynamics simulations have further illuminated the conformational landscape of Aβ(10-35). These simulations suggest that the monomeric peptide exists as a dynamic ensemble of collapsed globular states rather than a single folded structure. nih.govresearchgate.net This ensemble is dominated by random coil and bend structures. nih.govresearchgate.net Importantly, these monomeric conformations may contain pre-folded structural motifs, such as a salt bridge between the side chains of Asp23 and Lys28, which are also present in the final fibril structure. nih.govresearchgate.net This suggests that the seeds for aggregation may be present even in the monomeric state, facilitating rapid assembly.
The transition to a β-sheet conformation is a common theme across different Aβ fragments. Studies on the full-length Aβ(1-40) have also observed an α-helix to β-sheet conformational transition in aqueous solution. pnas.org The presence of an α-helical intermediate in the aggregation pathway of various Aβ peptides, including Aβ(10-35), has been proposed, highlighting a common kinetic mechanism. gmu.edu
Table 2: Structural Features of Aβ(10-35) during Aggregation
| State | Dominant Secondary Structure | Key Structural Characteristics | Reference |
|---|---|---|---|
| Monomer (in water) | Collapsed coil, random coil, bends | Dynamic equilibrium of globular states, potential pre-folded motifs (e.g., D23-K28 salt bridge) | nih.govnih.govresearchgate.net |
| Intermediate | α-helical | Transient, on-pathway to fibril formation | gmu.edu |
| Fibril | Extended parallel β-sheet | In-register parallel β-strands, interstrand distance of 5.3 ± 0.3 Å | nih.govacs.org |
Kinetic Studies of Aβ(10-35) Assembly
The assembly of Aβ(10-35) into fibrils is a complex kinetic process involving nucleation and elongation phases. Kinetic studies aim to understand the rates and mechanisms of these processes. The aggregation kinetics are highly dependent on factors such as peptide concentration and environmental conditions. nih.gov
The aggregation of Aβ peptides often follows a sigmoidal curve, characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a plateau phase where the fibril mass reaches a steady state. nih.gov For the related Aβ(25-35) fragment, a strong concentration-dependent self-assembly is observed, with higher concentrations leading to faster aggregation kinetics. nih.gov
Molecular dynamics simulations have provided insights into the initial stages of Aβ(10-35) aggregation, such as dimerization. acs.org These early oligomerization events are considered critical for initiating the fibrillogenesis cascade. The kinetics of assembly for various Aβ peptides, including truncated forms, have been shown to involve an oligomeric, α-helix-containing intermediate. researchgate.net The rate of formation of this intermediate and the subsequent fibrils are temporally correlated. researchgate.net
Table 3: Factors Influencing Aβ(10-35) Assembly Kinetics
| Factor | Influence on Assembly | Reference |
|---|---|---|
| Peptide Concentration | Higher concentration leads to faster aggregation | nih.gov |
| Initial Conformation | Pre-existing β-sheet content accelerates fibril growth | core.ac.uk |
| Oligomeric Intermediates | Formation of α-helical oligomers is a key kinetic step | researchgate.net |
| Amino Acid Sequence | The primary sequence dictates the propensity for aggregation | researchgate.net |
| pH | Aggregation is pH-dependent, with faster rates in the acidic to neutral range | pnas.org |
Molecular and Cellular Interactions Mediated by Beta Amyloid 10 35 in Research Models
Interactions with Biological Membranes and Lipid Bilayers
The interaction between Aβ peptides and the cell membrane is a critical event that can trigger a cascade of pathological processes. The lipid bilayer provides a unique environment that can influence the peptide's structure and aggregation behavior.
Research indicates that biological membranes can act as catalytic surfaces, significantly accelerating the aggregation of Aβ peptides compared to their aggregation in an aqueous solution. mdpi.com This phenomenon is attributed to the membrane's ability to concentrate the peptides and facilitate a conformational change towards a β-sheet structure, which is prone to aggregation. mdpi.com The hydrophobic environment of the lipid bilayer provides a more favorable setting for the formation of β-sheets. nih.gov
While much of the research has focused on full-length Aβ or the highly neurotoxic Aβ(25-35) fragment, the findings are relevant to Aβ(10-35) as it encompasses the Aβ(25-35) domain. nih.gov Solid-state NMR studies have confirmed that Aβ(10-35) fibrils are organized into parallel β-sheets. nih.govpnas.orgpnas.org Molecular simulations suggest that for longer peptides like Aβ(10-35), a bent, double-layered hairpin-like structure is more stable and facilitates the formation of these parallel β-sheets. pnas.org This structure is stabilized by interactions such as an intra-strand salt bridge between the amino acids D23 and K28. pnas.orgpnas.org The presence of a membrane surface is believed to lower the free energy required for this oligomerization process. nih.gov
The specific composition of the lipid bilayer plays a crucial role in modulating the interaction with Aβ peptides. nih.gov Key factors include the charge, hydrophobicity, and physical state of the lipids.
Lipid Charge and Hydrophobicity : The initial binding of Aβ peptides to the membrane is often driven by electrostatic interactions between positively charged residues in the peptide and negatively charged (anionic) lipids on the membrane surface. mdpi.comnih.gov This initial electrostatic attraction facilitates subsequent hydrophobic interactions, where the nonpolar regions of the peptide, such as the C-terminal end, insert into the hydrophobic core of the bilayer. nih.gov This process enhances conformational changes in the peptide, promoting the formation of β-sheet structures and aggregation. mdpi.com
Cholesterol and Sphingomyelin : Specific lipid types, particularly those found in lipid rafts, are known to be important for Aβ interactions. Sphingomyelin on the membrane surface can bind Aβ peptides, initiating the fibrillization process. mdpi.com Cholesterol, located deeper within the bilayer, interacts with the hydrophobic parts of Aβ, pulling the peptide further into the membrane and promoting aggregation. mdpi.com Studies have shown that an optimal cholesterol concentration of around 35% in sphingomyelin-rich regions can increase the Aβ binding capacity by more than 2.5 times. mdpi.com The presence of free cholesterol, in addition to in-membrane cholesterol, can further accelerate Aβ aggregation, leading to the formation of larger aggregates more rapidly. mdpi.com
Lipid Saturation and Fluidity : The degree of saturation of lipid tails affects membrane fluidity, which in turn influences Aβ interaction. Molecular dynamics simulations of the Aβ(25-35) fragment showed a preference for polyunsaturated, cholesterol-free membranes. rsc.org In contrast, the addition of cholesterol creates a more rigid and ordered membrane, which was found to facilitate peptide aggregation on the surface rather than insertion. rsc.org Cryo-electron tomography has revealed that certain lipids, like GM1-ganglioside, play a significant role in promoting Aβ-membrane interactions. biorxiv.org
Table 1: Influence of Membrane Components on Aβ Interaction
| Membrane Component | Observed Effect on Aβ Interaction in Research Models | Reference |
|---|---|---|
| Anionic Lipids | Promote initial electrostatic binding of Aβ peptides, leading to faster aggregation. | mdpi.commdpi.comnih.gov |
| Cholesterol | Enhances Aβ binding and aggregation by drawing the peptide deeper into the lipid bilayer. Free cholesterol further accelerates aggregation. | mdpi.commdpi.comrsc.org |
| Sphingomyelin | Binds Aβ peptides on the cell surface, initiating the fibrillization process. | mdpi.com |
| GM1-Ganglioside | Significantly promotes Aβ-membrane interactions. | biorxiv.org |
| Polyunsaturated Lipids | Showed stronger adsorption of Aβ peptides in simulations compared to saturated lipids. | mdpi.comrsc.org |
A key mechanism by which Aβ peptides are thought to exert toxicity is by forming ion channels or pores in the cell membrane, leading to a loss of ionic homeostasis. nih.gov These channels are typically non-selective for cations, allowing the unregulated influx of ions like Ca²⁺ into the cell. wikipedia.orgpnas.org
Studies have demonstrated that fragments of Aβ, such as Aβ(25-35), can be more efficient at forming these channels than the full-length peptide. biorxiv.org Research including atomic force microscopy and molecular dynamics simulations suggests that Aβ peptides can assemble into β-barrel-like structures that perforate the membrane. nih.govwikipedia.org These channels are often heterogeneous and dynamic, with the ability to change size and shape within the lipid bilayer. wikipedia.orgpnas.org Specifically, studies have shown that nonamyloidogenic fragments, including those related to Aβ(10-35), can form ion channels with mobile, loosely attached subunits that permit calcium uptake and can induce neurite degeneration in cortical neurons. pnas.org These channels can display a wide range of electrical conductances and have long lifetimes, lasting from minutes to hours. wikipedia.org
Influence of Membrane Composition (e.g., Lipid Hydrophobicity, Fluidity, Charge Density)
Modulation of Receptor Function in Experimental Systems
Beyond direct membrane disruption, Aβ peptides can also interfere with neuronal signaling by interacting with specific receptors on the cell surface. This can alter synaptic function and contribute to the cognitive deficits observed in disease models.
There is substantial evidence that soluble oligomeric forms of Aβ interact with N-Methyl-D-Aspartate Receptors (NMDARs), which are critical for synaptic plasticity and learning. researchgate.netnih.gov This interaction is believed to be a major contributor to the synaptic dysfunction seen in early stages of Alzheimer's disease. nih.gov
Aβ oligomers can enhance the activity of NMDARs, leading to excessive calcium influx and excitotoxicity. researchgate.net Specifically, research has pointed to the involvement of the GluN2B subunit of the NMDAR in mediating the toxic effects of Aβ. pnas.orgaginganddisease.org Studies using the Aβ(25-35) fragment have shown that it can induce neuronal damage and that this damage can be prevented by NMDAR antagonists like memantine. nih.govfrontiersin.org This suggests that the excitotoxic cascade is mediated through NMDARs. Furthermore, Aβ has been found to require the ion flux-independent, or "metabotropic," function of GluN2B-containing NMDARs to induce synaptic depression. pnas.org The interaction of Aβ with NMDARs can also trigger downstream pathways, such as the activation of calcium-dependent proteases like calpains, which can lead to the breakdown of other important receptors and cellular components. frontiersin.org
The α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) is another key neuronal receptor that has been shown to interact with Aβ peptides. plos.org These receptors are ligand-gated ion channels highly permeable to calcium and are involved in cognitive functions and inflammatory processes. plos.orgaston.ac.ukplos.org
Studies have demonstrated that Aβ can bind to α7nAChRs with very high (picomolar) affinity. aston.ac.ukplos.org This binding can activate the receptor, leading to downstream signaling cascades. aston.ac.uk The interaction is considered selective, as Aβ appears to affect α7- and α4β2-nAChRs but not other subtypes like α3β4-nAChRs in hippocampal neurons. nih.gov Activation of α7nAChRs by Aβ can trigger the release of gliotransmitters like glutamate (B1630785) from astrocytes, which can in turn affect neuronal activity by stimulating NMDARs on adjacent neurons. plos.org Research using the Aβ(25-35) fragment has shown that modulating α7nAChR activity can impact Aβ-induced cognitive impairments in animal models, highlighting the functional significance of this interaction. scielo.br
Table 2: Modulation of Neuronal Receptors by Aβ in Experimental Models
| Receptor | Key Findings on Aβ Interaction in Research Models | Reference |
|---|---|---|
| N-Methyl-D-Aspartate Receptor (NMDAR) | Soluble Aβ oligomers interact with NMDARs (particularly GluN2B subunit), causing excessive Ca²⁺ influx, excitotoxicity, and synaptic depression. Effects can be blocked by NMDAR antagonists. | researchgate.netnih.govpnas.orgfrontiersin.org |
| Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR) | Aβ binds with high affinity to α7nAChRs, activating the receptor. This interaction is selective and can trigger gliotransmitter release from astrocytes. | aston.ac.ukplos.orgnih.govscielo.br |
Research on Beta-Amyloid (10-35) Fragment Inconclusive in Key Areas of Neurodegeneration
Initial investigations to synthesize a detailed scientific article on the specific chemical compound Beta-Amyloid (10-35) have revealed a significant lack of available research data for this particular peptide fragment across several key areas of neurodegenerative disease modeling. Despite a comprehensive search for literature pertaining to its molecular and cellular interactions, no specific findings could be sourced for Beta-Amyloid (10-35) in relation to synaptic plasticity, mitochondrial dysfunction, and the subsequent disruption of intracellular homeostasis.
The intended scope of the article was to focus exclusively on the Beta-Amyloid (10-35) fragment, detailing its impact on:
Synaptic Plasticity: Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in experimental models.
Mitochondrial Dysfunction: Its role in inducing mitochondrial damage in cellular systems.
Energy Metabolism Failure: Its contribution to the breakdown of energy production within mitochondria.
Reactive Oxygen Species (ROS) Production: Its involvement in generating oxidative stress.
Mitochondrial Dynamics: Its influence on the balance of mitochondrial fission and fusion.
Permeability Transition Pore Formation: Its role in the opening of this critical mitochondrial pore.
However, the scientific literature predominantly focuses on other, more extensively studied fragments of the amyloid-beta peptide, such as Aβ(1-40), Aβ(1-42), and the neurotoxic fragment Aβ(25-35). These fragments are widely referenced in studies concerning the pathological mechanisms of Alzheimer's disease.
The absence of specific data for the Beta-Amyloid (10-35) fragment within the specified research areas prevents the generation of a scientifically accurate and informative article as per the requested outline. Further research is required within the scientific community to elucidate the specific roles, if any, of the Beta-Amyloid (10-35) fragment in the complex processes of neurodegeneration.
Disruption of Intracellular Homeostasis in Model Systems
Mitochondrial Dysfunction Induced by Aβ(10-35) in Cells
Interaction with Mitochondrial Proteins (e.g., ABAD)
Beta-amyloid (Aβ) peptides can accumulate within mitochondria and interact with mitochondrial proteins, leading to significant cellular dysfunction. mdpi.com One of the key interacting partners is the amyloid-binding alcohol dehydrogenase (ABAD), an enzyme present in the mitochondrial matrix. mdpi.comresearchgate.net The interaction between Aβ and ABAD is a critical event that has been shown to exacerbate neuronal stress. researchgate.net
In research models, the binding of Aβ to ABAD induces conformational changes in the enzyme, which in turn leads to a cascade of detrimental effects. researchgate.net This interaction promotes mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS), leakage of which contributes to extensive oxidative damage. ijbs.commdpi.com Studies using cultured cortical neurons from transgenic mice overexpressing both a mutant form of amyloid precursor protein (APP) and ABAD demonstrated increased ROS production, a decrease in mitochondrial membrane potential, and reduced activity of respiratory enzymes like cytochrome c oxidase. mdpi.com This Aβ-ABAD complex formation has been directly linked to changes in mitochondrial membrane permeability and a decrease in the activity of enzymes involved in cellular respiration. researchgate.net Blocking the interaction between Aβ and ABAD has been shown to protect neurons from Aβ-mediated toxicity, highlighting the therapeutic potential of targeting this specific molecular interaction. mdpi.com
Table 1: Effects of Beta-Amyloid Interaction with ABAD
| Experimental Model | Observed Effect | Reference |
|---|---|---|
| Cultured Cortical Neurons (Tg mAPP/ABAD mice) | Increased ROS production, decreased mitochondrial membrane potential, reduced ATP levels, decreased COX activity. | mdpi.com |
| Transgenic Mice (Overexpressing Aβ and ABAD) | Exaggerated neuronal stress, impairment of learning and memory. | researchgate.net |
| mAPP Mice | Protection from Aβ-mediated toxicity with an ABAD-decoy peptide. | mdpi.com |
Calcium Dysregulation in Cellular Models
A significant body of research indicates that Aβ peptides disrupt intracellular calcium (Ca2+) homeostasis, a critical process for neuronal function and survival. plos.org The accumulation of Aβ oligomers is known to trigger aberrant increases in intracellular Ca2+ levels by interfering with multiple regulatory mechanisms. plos.org The Aβ (25-35) fragment, a neurotoxic core region of the full-length Aβ peptide, has been shown to mimic these effects. In rat hippocampal slices, Aβ (25-35) promotes Ca2+ influx by activating L-type and T-type voltage-gated calcium channels. mdpi.comfrontiersin.org
This disruption of Ca2+ homeostasis is not limited to a single mechanism. Aβ peptides can form pores in the plasma membrane, creating a pathway for unregulated Ca2+ entry into the cytoplasm. nih.gov This influx can lead to a sustained elevation of intracellular Ca2+, which in turn can trigger a cascade of neurotoxic events, including the activation of certain enzymes and the generation of ROS, ultimately leading to neuronal damage and apoptosis. nih.gov Mathematical models and experimental studies in various cell lines, such as PC12 and SH-SY5Y, have corroborated that Aβ increases Ca2+ influx, contributing to cellular pathology. mdpi.comulb.ac.be The dysregulation of Ca2+ signaling is considered a key event in the progressive and irreversible nature of amyloid-related neurodegeneration. ulb.ac.be
Table 2: Beta-Amyloid (25-35) and Calcium Channel Interactions
| Cellular Model | Channel/Mechanism | Effect | Reference |
|---|---|---|---|
| Rat Hippocampal Slices | L-type and T-type Ca2+ Channels | Promotes Ca2+ influx. | frontiersin.org |
| General Neuronal Models | Plasma Membrane Pores | Allows dysregulated Ca2+ entry. | nih.gov |
| PC12 and SH-SY5Y Cells | General Influx | Increased Ca2+ influx. | mdpi.com |
Induction of Apoptotic Pathways in Cell Models
The neurotoxic fragment Aβ (25-35) is a potent inducer of apoptosis, or programmed cell death, in various neuronal cell models. nih.govspandidos-publications.com Studies using primary rat cortical neurons and the human neuroblastoma cell line SH-SY5Y have consistently demonstrated that exposure to Aβ (25-35) leads to apoptotic cell death. nih.govbiomolther.org The morphological and biochemical hallmarks of apoptosis, such as nuclear condensation, DNA fragmentation, and the activation of key effector proteins, are readily observed in these models. nih.govspandidos-publications.com
The molecular mechanisms underlying Aβ (25-35)-induced apoptosis involve the activation of specific signaling cascades. One critical pathway is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment of SH-SY5Y cells with Aβ (25-35) has been shown to increase the levels of cleaved (active) caspase-3. biomolther.org This activation is often downstream of changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity. For instance, Aβ (25-35) treatment can increase the expression of the pro-apoptotic protein Bim while decreasing the levels of the anti-apoptotic protein Bcl-2. biomolther.org Furthermore, Aβ (25-35) has been found to trigger apoptosis in HT22 hippocampal cells, an effect that can be mitigated by agents that interfere with the apoptotic cascade. frontiersin.org
Table 3: Apoptotic Markers Induced by Beta-Amyloid (25-35)
| Cell Model | Apoptotic Marker | Outcome | Reference |
|---|---|---|---|
| SH-SY5Y Cells | Cleaved Caspase-3 | Increased | biomolther.org |
| SH-SY5Y Cells | Bim (pro-apoptotic) | Increased | biomolther.org |
| SH-SY5Y Cells | Bcl-2 (anti-apoptotic) | Decreased | biomolther.org |
| HT22 Cells | TUNEL-positive cells | Increased | frontiersin.org |
| PC12 Cells | Nuclear Condensation/Apoptotic Bodies | Increased in a dose-dependent manner. | spandidos-publications.com |
Impact on Autophagy in Cellular Models
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. Growing evidence suggests that this process is significantly impaired in the context of amyloid pathology. nih.gov While autophagy plays a role in the clearance of Aβ, its dysfunction can lead to the accumulation of these toxic peptides. nih.govaginganddisease.org
Research using cellular models has shown that Aβ peptides, including the Aβ (25-35) fragment, can disrupt the autophagic flux. xiahepublishing.comaging-us.com In PC12 cells, Aβ (25-35) treatment was found to promote the accumulation of mitophagosomes, suggesting an attenuation of autophagic flux. xiahepublishing.com This impairment appears to stem from a blockage in the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of the autophagosome's contents. aging-us.com Studies in AD model cells have shown that both exogenous Aβ (25-35) treatment and endogenous overexpression of mutant APP can block this fusion process, leading to the accumulation of autophagic vesicles. aging-us.com This disruption of the autophagy-lysosomal pathway can exacerbate the buildup of intracellular Aβ and contribute to neuronal dysfunction. tandfonline.com
Table 4: Effects of Beta-Amyloid (25-35) on Autophagy
| Cell Model | Key Finding | Implication | Reference |
|---|---|---|---|
| PC12 Cells | Promoted accumulation of mitophagosomes. | Attenuated autophagic flux. | xiahepublishing.com |
| AD Model Cells | Blocked fusion of autophagosomes with lysosomes. | Impaired degradation of autophagic cargo. | aging-us.com |
| Cultured Neurons (p-Ser8Aβ) | Accumulation in autophagosomes, increased LC3-II and SQSTM1/p62. | Impairment of autophagic flux. | tandfonline.com |
Interactions with Other Proteins and Signaling Pathways in Research Models
Influence on Tau Protein Phosphorylation (in relation to Aβ-induced pathology)
A central tenet of the amyloid cascade hypothesis is that the accumulation of Aβ acts upstream of abnormalities in the microtubule-associated protein Tau. mdpi.com Specifically, Aβ is thought to induce the hyperphosphorylation of Tau, a key event leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. ijbs.comijpsonline.com
In various research models, including rat primary septal cultures, Aβ peptides have been shown to trigger Tau phosphorylation. nih.gov This effect is mediated by the activation of specific protein kinases. Two of the primary kinases implicated in this process are glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). mdpi.comnih.gov Exposure of cultured neurons to Aβ leads to the activation of both GSK-3β and mitogen-activated protein kinase (MAPK), which in turn phosphorylate Tau at sites that are characteristically hyperphosphorylated in the Alzheimer's disease brain. ijbs.comnih.gov The inhibition of these kinases has been shown to attenuate the Aβ-induced hyperphosphorylation of Tau, confirming their role in this pathological cascade. nih.gov This Aβ-driven Tau phosphorylation is believed to disrupt the cytoskeleton, impair axonal transport, and ultimately contribute to neurodegeneration. ijbs.comnih.gov
Table 5: Kinases Activated by Beta-Amyloid to Phosphorylate Tau
| Kinase | Experimental Model | Role in Tau Pathology | Reference |
|---|---|---|---|
| Glycogen Synthase Kinase-3β (GSK-3β) | Rat Primary Septal Cultures, Neurons | Directly phosphorylates Tau in response to Aβ. | ijbs.commdpi.comnih.gov |
| Cyclin-Dependent Kinase 5 (CDK5) | General Neuronal Models | Activated by Aβ to phosphorylate Tau. | mdpi.com |
| Mitogen-Activated Protein Kinase (MAPK) | Rat Primary Septal Cultures, Neurons | Activated by Aβ, leading to Tau phosphorylation. | ijbs.comnih.gov |
Modulation of PI3K/Akt/GSK3β Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in the pathogenesis of Alzheimer's disease. ucl.ac.ukbwise.kr Aβ peptides can modulate this pathway, often leading to its inhibition, which in turn promotes neuronal apoptosis and Tau hyperphosphorylation. ucl.ac.ukmdpi.com
In cell culture models such as SH-SY5Y, treatment with Aβ (25-35) has been shown to downregulate the activated, phosphorylated forms of PI3K and Akt. mdpi.com Akt is a primary regulator of GSK3β; it phosphorylates GSK3β at Serine 9, leading to its inactivation. mdpi.com Therefore, when Aβ inhibits Akt activation, it results in the de-inhibition (activation) of GSK3β. mdpi.com Active GSK3β can then phosphorylate Tau, contributing to the pathology described in the previous section, and also promote apoptosis. mdpi.comnih.gov The neuroprotective effects of certain compounds against Aβ toxicity have been attributed to their ability to restore the activity of the PI3K/Akt pathway, thereby suppressing GSK3β activity and preventing downstream pathological events. mdpi.comnih.gov
Table 6: Modulation of the PI3K/Akt/GSK3β Pathway by Beta-Amyloid (25-35)
| Cell Model | Effect on Pathway Component | Downstream Consequence | Reference |
|---|---|---|---|
| SH-SY5Y Cells | Decreased p-PI3K/PI3K ratio. | Pathway inhibition. | mdpi.com |
| SH-SY5Y Cells | Decreased p-Akt/Akt ratio. | Reduced inhibition of GSK3β. | mdpi.com |
| SH-SY5Y Cells | Decreased p-GSK-3β (Ser9)/GSK-3β ratio. | Increased GSK3β activity, promoting Tau phosphorylation and apoptosis. | mdpi.com |
Activation of Nrf2/System Xc- Pathway in Astrocytes
Current research literature, based on available search results, does not provide specific details on the direct interaction between the Beta-Amyloid (10-35) fragment and the activation of the Nrf2/System Xc- pathway in astrocytes. While studies on other fragments of the amyloid-beta peptide, such as Aβ(25-35), have demonstrated a capacity to induce an antioxidant response in astrocytes through the activation of Nrf2 and subsequent upregulation of System Xc-, this specific molecular action has not been explicitly documented for the Aβ(10-35) fragment. mdpi.comnih.govnih.gov
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation in astrocytes is a subject of significant interest in neurodegenerative disease research. mdpi.comfrontiersin.org The System Xc- is a cystine/glutamate antiporter that is transcriptionally regulated by Nrf2. mdpi.comimrpress.com Its upregulation can enhance the synthesis of the antioxidant glutathione (B108866) (GSH), but can also lead to increased extracellular glutamate, a potentially excitotoxic event. mdpi.comnih.govimrpress.com
While the structural organization of Aβ(10-35) fibrils has been characterized as being arranged in β-sheets, the functional consequences of this specific fragment on the astrocytic Nrf2/System Xc- pathway remain to be elucidated. nih.gov Therefore, a definitive account of how Beta-Amyloid (10-35) modulates this pathway in astrocytes cannot be provided at this time.
Table 1: Research Findings on Beta-Amyloid (10-35) and the Nrf2/System Xc- Pathway in Astrocytes
| Model System | Key Findings | Reference |
| In Vitro / In Vivo | No specific data available in the search results for the Beta-Amyloid (10-35) fragment. | N/A |
Role in Inflammation and Glial Activation in Model Systems
There is a notable lack of specific research findings detailing the role of the Beta-Amyloid (10-35) fragment in causing inflammation and glial activation in model systems. The broader field of amyloid research has extensively documented that various forms of beta-amyloid, particularly fibrillar Aβ and other fragments like Aβ(1-42) and Aβ(25-35), are potent activators of glial cells, including both astrocytes and microglia. jneurosci.orgijbs.comjneurosci.orgfrontiersin.org This activation is a key component of the neuroinflammatory response observed in Alzheimer's disease, characterized by the release of pro-inflammatory cytokines and other inflammatory mediators. mdpi.commdpi.comfrontiersin.orgfrontiersin.org
Activated microglia can cluster around amyloid plaques, and their response can be both protective, through phagocytosis of amyloid deposits, and detrimental, through the sustained release of inflammatory factors. ijbs.comjneurosci.orgmdpi.com Similarly, astrocytes become reactive in the presence of beta-amyloid, a state which can contribute to both neuroprotection and neurotoxicity. frontiersin.orgmdpi.com
However, the specific contribution of the Beta-Amyloid (10-35) fragment to these inflammatory processes has not been delineated in the available research. While solid-state NMR studies have provided insight into the structural characteristics of Aβ(10-35) fibrils, indicating a parallel β-sheet organization, the direct immunological and inflammatory consequences of this specific peptide fragment on microglia and astrocytes are not described. nih.gov Without studies specifically investigating the Aβ(10-35) fragment, its role in initiating or modulating glial activation and neuroinflammation remains an open question.
Table 2: Research Findings on Beta-Amyloid (10-35) in Inflammation and Glial Activation
| Model System | Cell Type(s) | Observed Effects | Reference |
| In Vitro / In Vivo | Astrocytes, Microglia | No specific data available in the search results for the Beta-Amyloid (10-35) fragment. | N/A |
Experimental Models Utilizing Beta Amyloid 10 35
In Vitro Cellular Models of Neurotoxicity
In vitro models are fundamental for dissecting the molecular mechanisms of Aβ-induced neuronal damage.
Neuronal Cell Lines (e.g., PC12, SH-SY5Y)
Neuronal cell lines such as PC12 and SH-SY5Y are widely used to model Aβ neurotoxicity. spandidos-publications.comfrontiersin.org
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a common model for studying neurotoxicity. frontiersin.org Exposure of PC12 cells to Aβ (25-35) has been shown to decrease cell viability in a dose-dependent manner. spandidos-publications.comnih.gov For instance, one study demonstrated that Aβ (25-35) treatment at concentrations ranging from 5 to 50 μmol/L for 24 hours significantly reduced PC12 cell viability. nih.gov Another study observed a similar dose-dependent decrease in viability with Aβ (25-35) concentrations from 10 to 360 µmol/l. spandidos-publications.com This peptide fragment is known to be the toxic component of the full-length Aβ peptide. nih.gov Research has also indicated that Aβ (25-35) can induce apoptosis and cytoskeletal damage in these cells. spandidos-publications.com
SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y is another established model for investigating Aβ-induced neurotoxicity. mdpi.comspandidos-publications.comnih.govnih.gov Treatment with Aβ (25-35) has been shown to induce cytotoxicity, increase the release of lactate (B86563) dehydrogenase (LDH), and trigger apoptosis. nih.gov Studies have demonstrated that Aβ (25-35) can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage. spandidos-publications.comnih.gov For example, a 24-hour exposure to 20 µM Aβ (25-35) resulted in a significant increase in intracellular ROS levels. spandidos-publications.com Furthermore, Aβ (25-35) has been observed to elevate the expression of inflammatory mediators like COX-2, TNF-α, and IL-1β in SH-SY5Y cells. nih.gov
Interactive Table: Effects of Beta-Amyloid (10-35) on Neuronal Cell Lines
| Cell Line | Aβ Fragment | Observed Effects | Key Findings |
|---|---|---|---|
| PC12 | Aβ (25-35) | Decreased cell viability, apoptosis, cytoskeletal disintegration. spandidos-publications.comnih.gov | Dose-dependent neurotoxicity. spandidos-publications.comnih.gov |
| SH-SY5Y | Aβ (25-35) | Increased cytotoxicity, LDH release, apoptosis, ROS production, and inflammation. spandidos-publications.comnih.govnih.gov | Induction of oxidative stress and inflammatory responses. spandidos-publications.comnih.gov |
Astrocyte Co-culture Systems
Astrocytes play a crucial role in the central nervous system and are implicated in the pathology of Alzheimer's disease. jneurosci.org Co-culture systems, where neurons and astrocytes are grown together, provide a more physiologically relevant model to study the complex interactions between these cell types in response to Aβ.
In a co-culture of SH-SY5Y neuronal cells and U373 astrocytoma cells, treatment with Aβ (25-35) for 24 hours led to a significant 50% reduction in the viability of the differentiated SH-SY5Y cells. nih.gov Interestingly, the same concentration of Aβ (25-35) did not affect the viability of SH-SY5Y cells when they were cultured alone. nih.gov This suggests that the neurotoxicity induced by Aβ (25-35) is mediated by astrocytes. Further investigation revealed that Aβ (25-35) stimulates astrocytes to release glutamate (B1630785), which in turn causes excitotoxicity in neurons through the activation of NMDA receptors. nih.gov
Other research using primary astrocyte and neuron co-cultures has shown that factors released from astrocytes exposed to Aβ can compromise synaptic health and neuronal integrity without causing immediate, widespread cell death. biorxiv.org
Stem Cell-Derived Neural Cells
Stem cell technology offers a powerful tool for creating human neural cells to model diseases. Three-dimensional (3D) human neural stem cell models have been developed to study Alzheimer's disease pathology, demonstrating the formation of amyloid-β plaques and phosphorylated tau. sigmaaldrich.com While many studies focus on the full-length Aβ peptides, the principles of using stem cell-derived models are applicable to investigating the effects of Aβ (10-35).
Studies have shown that stem cells and their extracts can offer neuroprotective effects against Aβ-induced toxicity. For instance, a membrane-free extract from adipose tissue-derived stem cells was found to protect SH-SY5Y cells from neurotoxicity induced by Aβ (25-35). mdpi.com This protection was associated with reduced oxidative stress, neuroinflammation, and apoptosis. mdpi.com Transplanted neural stem cells have been shown to improve cognitive function and reduce Aβ pathology in animal models of Alzheimer's disease, in part by modulating the immune response and providing neurotrophic support. amegroups.orgnih.gov
Ex Vivo and Organotypic Slice Culture Models
Organotypic brain slice cultures are three-dimensional cultures of brain tissue that maintain the complex cellular architecture and synaptic connections of the original brain region. nih.govd-nb.info These models bridge the gap between in vitro cell cultures and in vivo animal models. d-nb.info
In organotypic hippocampal slice cultures, Aβ (25-35) has been shown to induce a delayed rise in intracellular free calcium in astrocytes, but not in neurons. jneurosci.org This is followed by mitochondrial dysfunction and oxidative stress in the astrocytes, ultimately leading to neuronal death. jneurosci.org This model has been instrumental in demonstrating that the neurotoxic effects of Aβ can be mediated through astrocytes. jneurosci.org Slice cultures from transgenic mouse models of Alzheimer's disease have also been used to study the development of Aβ pathology over time.
In Vivo Animal Models (Non-Human) for Specific Pathological Aspects
While many in vivo studies utilize transgenic models that overexpress full-length human APP with familial Alzheimer's disease mutations, leading to the production of various Aβ peptides, some studies have specifically investigated the effects of injecting Aβ fragments. xiahepublishing.commdpi.comelsevier.es
In one study, transgenic mice overexpressing neuroglobin were shown to be resistant to the toxic effects of Aβ (25-35) in cortical neuron cultures derived from them. pnas.org This suggests a neuroprotective role for neuroglobin against Aβ-induced toxicity in a more complex biological system. Furthermore, studies in transgenic mouse models of Alzheimer's disease have provided strong evidence that Aβ is neurotoxic in vivo and that this toxicity is mediated by free radicals and oxidative stress, which aligns with findings from in vitro studies using Aβ (25-35). nih.gov
Advanced Methodologies for Studying Beta Amyloid 10 35
Spectroscopic Techniques
Spectroscopic methods are pivotal in characterizing the conformational states and transitions of Aβ(10-35). These techniques provide insights into the secondary structure, oligomerization, and fibrillization of the peptide.
Solid-state NMR (ssNMR) has been instrumental in determining the high-resolution structure of Aβ(10-35) fibrils. pnas.orgacs.org Unlike techniques that require soluble, crystalline samples, ssNMR can directly probe the structure of insoluble, non-crystalline amyloid fibrils. pnas.org
Early ssNMR studies on Aβ(10-35) were the first to experimentally demonstrate an in-register parallel β-sheet organization within amyloid fibrils. acs.org This was a significant finding, as previous models had often assumed an antiparallel arrangement. acs.org By using peptides with single ¹³C-carbonyl labels at specific amino acid residues (Gln15, Lys16, Leu17, or Val18), researchers were able to measure inter-peptide distances using dipolar recoupling methods like DRAWS (Dipolar Recoupling at the Windowless Sequence). pnas.orgnih.gov These experiments revealed interstrand distances of approximately 5.3 ± 0.3 Å, consistent with a parallel, in-register β-sheet structure where identical residues on adjacent peptide chains are aligned. acs.orgnih.gov
Further ssNMR experiments, including multiple-quantum ¹³C NMR and ¹⁵N-¹³C dipolar recoupling, have corroborated this in-register parallel β-sheet structure in Aβ(10-35) fibrils formed under different pH conditions (pH 3.7 and pH 7.4), despite observed differences in fibril morphology. acs.org These findings highlight that the core molecular architecture can be conserved even when the supramolecular assembly varies. acs.org Intramolecular constraints from doubly labeled peptides confirmed the extended β-sheet conformation and identified structural transitions at residues 19 and 20. nih.govresearchgate.net However, these studies found no evidence for a turn in the region of residues 25-29, suggesting a continuous extended parallel sheet organization throughout the peptide length in the fibrillar state. acs.orgnih.govresearchgate.net The structural insights from ssNMR on Aβ(10-35) have been foundational, demonstrating that it retains key structural features of the full-length Aβ peptides and serving as a valid model system. mdpi.compnas.org
Table 1: Key ssNMR Findings for Beta-Amyloid (10-35) Fibrils
| Finding | Technique(s) | Key Residues/Regions Studied | Implication |
|---|---|---|---|
| Parallel β-sheet organization | Dipolar Recoupling (DRAWS) | Gln15, Lys16, Leu17, Val18 | Established the in-register alignment of peptides within the fibril. pnas.orgnih.gov |
| Interstrand distance | DRAWS | Entire peptide length | Measured as 5.3 ± 0.3 Å, confirming the parallel β-sheet structure. acs.orgnih.gov |
| Conservation of structure | Multiple-quantum ¹³C NMR, ¹⁵N-¹³C dipolar recoupling | Full peptide | The in-register parallel β-sheet is present at both pH 3.7 and 7.4. acs.org |
| Secondary structure confirmation | Intramolecular distance measurements | Adjacent amino acids | Confirmed extended β-sheet conformation. nih.govresearchgate.net |
| Lack of a major turn | Intramolecular distance measurements | Residues 25-29 | Suggests a continuous β-sheet without the bend seen in some full-length Aβ models. acs.orgnih.govresearchgate.net |
Solution NMR spectroscopy provides valuable information about the structure and dynamics of Aβ(10-35) in its non-fibrillar, soluble states. These studies are crucial for understanding the initial conformational states of the monomeric peptide that may precede aggregation.
In aqueous solution at physiological pH (7.3-7.4), solution NMR studies have shown that Aβ(10-35) does not adopt a single, well-defined folded structure. Instead, it exists as a compact, collapsed random-coil conformation. mdpi.comnih.govnih.gov This ensemble of structures is in dynamic equilibrium, characterized by loops, turns, and strands, but with no significant stable α-helical or β-sheet content. nih.govnih.gov This inherent disorder in the monomeric state is a common feature of amyloidogenic peptides. jst.go.jp
Conformational changes in Aβ(10-35) have been observed to be pH-dependent. As the pH is raised from acidic (below 4) to a range of 5 to 9, the peptide undergoes a folding transition that correlates with its ability to deposit onto authentic amyloid plaques in vitro. nih.gov
To mimic the hydrophobic environment of a cell membrane, studies have utilized sodium dodecyl sulfate (B86663) (SDS) micelles. In the presence of SDS micelles, Aβ(10-35) undergoes a significant conformational change. Solution NMR experiments, including 2D TOCSY and NOESY, revealed the formation of two distinct helical regions, encompassing residues 13-23 and 30-35. nih.govportlandpress.comresearchgate.net The peptide binds to the surface of the micelle at two main sites (residues 17-20 and 29-35). nih.gov This indicates that interaction with hydrophobic surfaces can induce a helical structure in Aβ(10-35), a transition that might be relevant to its interaction with cell membranes.
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for analyzing the secondary structure content of proteins and peptides. The amide I band (1600–1700 cm⁻¹) of the peptide backbone is particularly sensitive to secondary structure.
While specific FTIR data solely on Aβ(10-35) is less detailed in the provided context, the principles are broadly applicable. For amyloid fibrils in general, a strong absorption band around 1620-1640 cm⁻¹ is characteristic of β-sheet structures. Studies on other Aβ fragments have used FTIR to identify antiparallel β-sheet structures in oligomers. portlandpress.com Though solid-state NMR has definitively shown a parallel β-sheet structure for Aβ(10-35) fibrils, FTIR would be used to monitor the transition from a disordered or α-helical state (characterized by bands around 1650-1660 cm⁻¹) to the β-sheet-rich fibrillar state during aggregation.
Fluorescence-based assays are widely used to monitor the kinetics of amyloid fibril formation in real-time.
Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. Although direct ThT assay results for Aβ(10-35) are not detailed in the search results, this assay is a standard method for studying the aggregation kinetics of amyloidogenic peptides. It allows for the characterization of the lag phase (nucleation), elongation phase, and plateau phase of fibril formation.
Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid) is a fluorescent probe that binds to exposed hydrophobic clusters on proteins. It is particularly useful for detecting early-stage, non-fibrillar oligomeric intermediates, which are often transient and rich in exposed hydrophobic surfaces. While specific Bis-ANS studies on Aβ(10-35) are not explicitly mentioned, this technique is crucial for characterizing the pre-fibrillar species that are thought to be highly cytotoxic.
Infrared (IR) Spectroscopy
Microscopic and Imaging Techniques (e.g., Electron Microscopy, STEM)
Electron microscopy (EM) techniques provide direct visualization of the morphology and supramolecular structure of Aβ(10-35) aggregates.
Transmission Electron Microscopy (TEM) has been used to visualize the fibrillar structures formed by Aβ(10-35). These fibrils are morphologically similar to those formed by the full-length Aβ peptides. pnas.org Negatively stained TEM images have revealed that the morphology of Aβ(10-35) fibrils is dependent on the pH of the solution. acs.orgnih.gov
Scanning Transmission Electron Microscopy (STEM) has been employed to determine the mass-per-length (MPL) of the fibrils, which provides quantitative information about the number of peptide monomers per cross-section of the fibril. acs.orgnih.gov These studies have shown that Aβ(10-35) fibrils formed at pH 3.7 are typically single "protofilaments" with an MPL corresponding to two cross-β layers. acs.orgnih.govnih.gov In contrast, at pH 7.4, the fibrils are predominantly pairs of these protofilaments or even larger bundles, resulting in a higher MPL. acs.orgnih.govnih.gov The combination of EM and STEM with ssNMR has been powerful, linking changes in macroscopic morphology (fibril thickness and bundling) to the underlying, conserved molecular structure. acs.orgnih.govnih.gov
Table 2: Fibril Morphology of Beta-Amyloid (10-35) by EM and STEM
| Condition | Fibril Morphology | Mass-per-Length (MPL) | Interpretation |
|---|---|---|---|
| pH 3.7 | Single protofilaments | Corresponds to two cross-β layers | Basic building block of the fibril. acs.orgnih.govnih.gov |
| pH 7.4 | Pairs of protofilaments, higher-order bundles | Higher than at pH 3.7 | Protofilaments associate into more complex fibrillar structures. acs.orgnih.govnih.gov |
Computational Approaches
Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the conformational dynamics and aggregation pathways of Aβ(10-35), complementing experimental data. mdpi.comjst.go.jp
Replica exchange molecular dynamics (REMD) simulations have been extensively used to explore the conformational landscape of Aβ(10-35) monomers and oligomers. mdpi.comacs.orgnih.gov Monomeric Aβ(10-35) in explicit solvent does not have a single folded state but exists as an ensemble of interconverting collapsed globular structures, dominated by random coil and bend conformations. nih.govresearchgate.net These simulations highlight a key salt bridge between Asp23 and Lys28 that helps define the structure and is also observed in fibrils, suggesting that monomeric conformations contain pre-folded motifs that can promote rapid aggregation. nih.govresearchgate.net
Simulations of Aβ(10-35) oligomerization (dimers, trimers, and tetramers) have shown that as the oligomer size increases, the number of possible structural configurations decreases. acs.orgnih.gov These studies reveal that the structure of oligomeric intermediates is highly sensitive to simulation parameters like temperature, suggesting multiple possible aggregation pathways. acs.orgnih.gov Computational models have also been developed to explain the stability of the parallel β-sheet organization observed experimentally. These models propose a bent, hairpin-like structure for the peptide within the sheet, stabilized by the D23-K28 salt bridge, which is more stable than a linear parallel β-sheet. pnas.org The binding free energy of dimer formation has been analyzed, highlighting the roles of hydrophobic and electrostatic interactions in the aggregation process. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules. For Aβ(10-35), MD simulations, particularly enhanced sampling methods like Replica-Exchange Molecular Dynamics (REMD), provide atomic-level insights into its conformational landscape in aqueous solutions. nih.govresearchgate.net These simulations can overcome the time-scale limitations of traditional MD, allowing for a more thorough exploration of the peptide's folding and oligomerization processes. acs.orgacs.org
Research Findings:
Simulations reveal that monomeric Aβ(10-35) does not adopt a single, stable folded structure under physiological conditions. nih.govresearchgate.net Instead, it exists as a dynamic ensemble of collapsed globular states, dominated by random coil and bend structures. nih.govresearchgate.net There is an insignificant presence of α-helical or β-sheet secondary structures in the monomeric state. nih.govresearchgate.net This structural flexibility is consistent with experimental data. acs.org
The three-dimensional structure of the Aβ(10-35) monomer is significantly influenced by the formation of salt bridges between oppositely charged residues. researchgate.net A key interaction repeatedly identified in simulations is a salt bridge between the side chains of Aspartic acid-23 (D23) and Lysine-28 (K28). nih.govresearchgate.net This specific salt bridge, which is also observed in mature Aβ fibrils, has a high probability of formation, occurring more than 60% of the time in some simulations. researchgate.net Its presence in the monomer suggests that Aβ(10-35) may contain pre-folded structural motifs that facilitate its rapid aggregation. nih.gov
MD simulations have also been instrumental in studying the oligomerization of Aβ(10-35), including the formation of dimers, trimers, and tetramers. acs.orgub.eduresearchgate.net These studies show that as the oligomer size increases, the number of possible structural configurations decreases. acs.org The aggregation process is driven by a combination of inter-chain hydrophobic and hydrophilic interactions. ub.eduresearchgate.net The central hydrophobic cluster (residues 17-21) is a critical region for these interactions. osti.gov
| Simulation Aspect | Key Findings | References |
|---|---|---|
| Monomer Conformation | Exists as a dynamic equilibrium of collapsed globular states; dominated by random coil and bend structures with minimal α-helix or β-sheet content. | nih.govresearchgate.net |
| Key Structural Motifs | The structure is largely shaped by a salt bridge between D23 and K28, a motif also found in fibrils. | nih.govresearchgate.net |
| Oligomerization | Simulations of dimers and larger oligomers show a reduction in conformational possibilities with increasing size. The process is driven by hydrophobic and hydrophilic interactions. | acs.orgub.eduresearchgate.net |
| Simulation Parameters | Commonly uses all-atom force fields like OPLS/AA and CHARMM with explicit solvent models such as TIP3P. Enhanced sampling techniques like REMD are often employed. | researchgate.netacs.org |
Constant pH Molecular Dynamics (CpHMD) Simulations
Constant pH Molecular Dynamics (CpHMD) is an advanced simulation technique that allows the protonation states of ionizable residues to change dynamically in response to the simulated pH and the local electrostatic environment. cardiff.ac.uknih.govresearchgate.net This method is crucial for studying Aβ peptides because their aggregation is known to be pH-dependent. nih.govpnas.org Aβ is generated in endosomes where the pH is acidic (around 6.0) compared to the extracellular environment. nih.govresearchgate.net
Research Findings:
CpHMD simulations on Aβ fragments, such as Aβ(1-28) and Aβ(10-42), which share sequences with Aβ(10-35), have demonstrated that the peptide's folding landscape is strongly modulated by pH. pnas.orgresearchgate.net Simulations show that in the pH range of 6 to 8, histidine residues are the primary sites of variable protonation. cardiff.ac.uknih.gov Changes in pH affect the peptide's size, flexibility, and secondary structure. cardiff.ac.uknih.gov
Specifically, CpHMD studies reveal that an increase in pH from acidic to neutral levels can promote the formation of a β-turn in the region of residues 23-26. pnas.org This is partly due to electrostatic interactions, such as the one between Glu-22 and Lys-28, which destabilize nascent helices but favor turn formation at higher pH. pnas.org The formation of this turn is significant as it corresponds to a loop region in the final fibril structure. pnas.org Furthermore, the simulations suggest that at a pH of around 6, the conformational ensemble of Aβ is most favorable for aggregation driven by hydrophobic forces. researchgate.net This provides a theoretical basis for the experimental observation that Aβ oligomers may form intracellularly in the acidic environment of endosomes before being secreted. researchgate.net
| pH-Dependent Feature | Key Findings | References |
|---|---|---|
| Protonation Dynamics | Allows for dynamic changes in the protonation states of residues like histidine, aspartic acid, and glutamic acid in response to environmental pH. | cardiff.ac.uknih.gov |
| Conformational Changes | pH modulates the balance between α-helix and β-turn structures. A β-turn in the 23-26 region is favored at higher pH values (above 4). | pnas.org |
| Aggregation Propensity | The folding landscape is most favorable for hydrophobically driven aggregation around pH 6, consistent with the pH of early endosomes. | researchgate.net |
| Structural Impact | Changes in pH affect the overall size, flexibility, and secondary structure content of the peptide. | cardiff.ac.uknih.gov |
Biophysical Techniques for Aggregation Kinetics
A variety of biophysical techniques are employed to monitor the kinetics of Aβ(10-35) aggregation and characterize the resulting structures. These methods provide experimental data that complements computational findings.
Thioflavin T (ThT) Fluorescence Assay : This is a widely used method for quantifying amyloid fibril formation. tandfonline.com Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β-sheet structures that define amyloid fibrils. tandfonline.commdpi.com By monitoring the ThT fluorescence intensity over time, a sigmoidal curve is typically generated, which allows for the characterization of the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium). portlandpress.comias.ac.in It is a standard tool for assessing the kinetics of aggregation in real-time. scispace.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to determine the secondary structure of peptides and proteins in solution. worldscientific.com During amyloid aggregation, Aβ peptides undergo a conformational transition from a largely disordered or random coil state to a β-sheet-rich structure. nih.govbibliotekanauki.pl Far-UV CD spectroscopy can track this change by monitoring the signal at wavelengths characteristic of β-sheets (a minimum around 217 nm). worldscientific.combibliotekanauki.pl This allows researchers to follow the structural evolution of Aβ(10-35) as it assembles into larger aggregates. nih.gov
Atomic Force Microscopy (AFM) : AFM is a high-resolution imaging technique that allows for the direct visualization of the morphology of Aβ aggregates on a surface. pnas.orgnih.gov It can resolve structures ranging from early-stage oligomers and protofibrils to mature fibrils. pnas.orgnih.gov AFM provides information on the size, shape, and hierarchical assembly of the aggregates. nih.govbiorxiv.org For instance, studies have shown that fibril morphology can depend on the surface properties (hydrophilic vs. hydrophobic) on which they form. pnas.org AFM can reveal details such as fibril height, length, and twisting patterns, offering insights into the polymorphism of amyloid structures. nih.govbiorxiv.org
| Technique | Principle and Application | References |
|---|---|---|
| Thioflavin T (ThT) Assay | Measures the increase in fluorescence upon binding to cross-β-sheet structures, allowing for real-time kinetic analysis of fibril formation. | tandfonline.commdpi.comportlandpress.com |
| Circular Dichroism (CD) | Monitors changes in secondary structure, specifically the transition from random coil to β-sheet, during the aggregation process. | worldscientific.comnih.govbibliotekanauki.pl |
| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of aggregates, revealing the morphology, size, and assembly of oligomers, protofibrils, and mature fibrils. | pnas.orgnih.govbiorxiv.org |
Future Directions in Beta Amyloid 10 35 Research
Elucidating the Full Spectrum of Polymorphic Structures and Their Functional Implications
A significant challenge in amyloid research is the phenomenon of polymorphism, where a single peptide can form multiple, distinct fibrillar structures. nih.gov For Aβ(10-35), future research must continue to map out the complete range of these polymorphic structures. While solid-state NMR has been instrumental in revealing that Aβ(10-35) can form parallel β-sheets where identical residues on adjacent chains are aligned, the full extent of structural diversity is not yet known. pnas.orgnih.govresearchgate.net
Key future research questions include:
What are the precise atomic-level structures of different Aβ(10-35) polymorphs?
How do variations in environmental conditions (e.g., pH, temperature, presence of co-factors) influence the formation of specific polymorphs? acs.org
What are the functional consequences of this polymorphism? Do different structures exhibit varying levels of toxicity or seeding capabilities?
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and further solid-state NMR studies, will be crucial in answering these questions. jyi.org Understanding the link between structure and function is paramount for developing targeted therapeutic strategies.
Understanding the Precise Molecular Mechanisms of Peptide-Membrane Interactions
The interaction between Aβ peptides and neuronal cell membranes is considered a key event in Alzheimer's disease pathogenesis, potentially leading to membrane disruption and cell death. mdpi.comuni-duesseldorf.de While it is known that Aβ can interact with membrane components, the precise molecular mechanisms governing the interaction of Aβ(10-35) with lipid bilayers are not fully understood.
Future investigations should focus on:
The role of lipid composition: How do specific lipids, such as cholesterol and sphingomyelin, influence the binding, insertion, and aggregation of Aβ(10-35) at the membrane surface? nih.gov
Pore formation vs. surface aggregation: Does Aβ(10-35) primarily exert its effects by forming pores that disrupt ion homeostasis, or by aggregating on the membrane surface, altering its physical properties? mdpi.com
Electrostatic and hydrophobic contributions: What is the interplay between electrostatic interactions involving charged residues and hydrophobic interactions in driving peptide-membrane association? nih.govuni-duesseldorf.de
Atomistic molecular dynamics simulations and experimental techniques using model membranes will be invaluable in dissecting these complex interactions. uni-duesseldorf.deuni-duesseldorf.de
Investigating the Differential Neurotoxic Potency of Aβ(10-35) Oligomeric Species
There is a growing consensus that soluble oligomeric forms of Aβ, rather than mature fibrils, are the primary neurotoxic species. pnas.orgnih.gov These oligomers are heterogeneous, existing in various sizes and conformations. acs.org A critical area for future research is to determine the specific toxicity of different Aβ(10-35) oligomeric species.
Research efforts should be directed towards:
Isolating and characterizing distinct oligomer populations: Developing methods to produce and stabilize specific Aβ(10-35) oligomers (e.g., dimers, trimers, etc.) is essential for studying their individual properties.
Correlating oligomer size and structure with neurotoxicity: Does neurotoxic potency increase with oligomer size, or are specific conformations, regardless of size, more detrimental? pnas.orgmdpi.com
Identifying the molecular targets of different oligomers: Do different oligomeric species interact with different cellular components or receptors, leading to distinct downstream pathological effects? smw.ch
Such studies will require a combination of biochemical fractionation techniques, advanced microscopy, and cell-based toxicity assays. pnas.org
Developing Novel Research Tools and Methodologies for Studying Aβ(10-35) Dynamics
Studying the dynamic processes of Aβ(10-35) aggregation and interaction is challenging due to the transient and heterogeneous nature of the species involved. frontiersin.org The development of new tools and methodologies is crucial to overcome these hurdles.
Future advancements could include:
Advanced spectroscopic and imaging techniques: Techniques with higher spatial and temporal resolution are needed to visualize the early stages of aggregation and interaction with cellular components in real-time. jyi.org
Novel molecular probes: The design of new fluorescent or spin-labeled probes that can be incorporated into Aβ(10-35) without significantly altering its behavior will allow for more precise tracking of its dynamics.
Improved computational models: Continued development of computational approaches, such as replica-exchange molecular dynamics, will enable more accurate simulations of Aβ(10-35) folding, aggregation, and membrane interactions over longer timescales. researchgate.netmdpi.com
These new tools will provide unprecedented insights into the complex and dynamic behavior of Aβ(10-35).
Exploring the Role of Environmental Factors and Post-Translational Modifications on Aβ(10-35) Aggregation in Model Systems
The cellular environment is complex, and various factors can influence Aβ aggregation. Furthermore, Aβ peptides can undergo various post-translational modifications (PTMs) that can alter their properties. biorxiv.orgacs.org
Future research in this area should investigate:
The impact of cellular stressors: How do factors like oxidative stress and inflammation, which are associated with Alzheimer's disease, affect the aggregation of Aβ(10-35) in cellular and animal models? mdpi.com
The influence of specific PTMs: What is the effect of modifications such as phosphorylation, isomerization, and truncation on the aggregation kinetics, structure, and toxicity of Aβ(10-35)? nih.govacs.org For example, isomerization of the aspartic acid at position 7 and phosphorylation at serine 8 are known PTMs that can occur. nih.gov
The interplay between genetic and environmental factors: How do genetic risk factors for Alzheimer's disease interact with environmental triggers to promote Aβ(10-35) pathology in relevant model systems?
By studying Aβ(10-35) in more physiologically relevant contexts, researchers can gain a more accurate understanding of its role in the disease process.
Q & A
Q. What experimental techniques are most reliable for characterizing the structural features of Beta-Amyloid (10-35)?
Beta-Amyloid (10-35) is commonly studied using solid-state nuclear magnetic resonance (ssNMR) and X-ray diffraction to resolve its parallel β-sheet architecture. For dynamic insights, discrete molecular dynamics (DMD) simulations are employed to model fibril assembly and backbone hydrogen bonding . Additionally, circular dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) provide secondary structure validation under varying pH and solvent conditions. Ensure reproducibility by detailing buffer compositions, temperature controls, and peptide purification protocols in methods sections .
Q. How do researchers validate the aggregation kinetics of Beta-Amyloid (10-35) in vitro?
Aggregation assays typically use thioflavin T (ThT) fluorescence to monitor fibril formation over time. Key parameters include peptide concentration (µM range), agitation speed, and ionic strength. Control experiments with inhibitors (e.g., polyphenols) and cross-validation via transmission electron microscopy (TEM) are critical to confirm fibril morphology. Include raw kinetic curves and statistical error bars in supplementary data .
Q. What are the primary challenges in synthesizing high-purity Beta-Amyloid (10-35) peptides?
Peptide synthesis requires Fmoc-based solid-phase protocols with rigorous HPLC purification (>95% purity). Common pitfalls include oxidation of methionine residues and truncation errors. Use mass spectrometry (MS) and amino acid analysis for quality control. For isotopic labeling (e.g., ¹³C/¹⁵N), optimize coupling times and deprotection steps to minimize side reactions .
Advanced Research Questions
Q. How can computational models resolve contradictions in proposed Beta-Amyloid (10-35) fibril structures?
Conflicting ssNMR and cryo-EM data often arise from differences in sample preparation (e.g., seeding protocols). Integrate multi-scale modeling (e.g., DMD for local interactions, coarse-grained models for fibril elongation) with experimental constraints. Use Bayesian inference to weigh conflicting data and generate consensus structural ensembles . Publish raw simulation trajectories and force field parameters as supplementary materials .
Q. What methodologies are effective for studying the dynamic solvation of Beta-Amyloid (10-35) fibrils?
Q. How should researchers address discrepancies in Beta-Amyloid (10-35) toxicity assays across cell lines?
Variability often stems from differences in cell culture conditions (e.g., primary neurons vs. immortalized lines). Standardize protocols using ISO-certified cell lines and include positive controls (e.g., Aβ42 oligomers). Perform dose-response curves and RNA-seq to identify cell-type-specific pathways. Use meta-analysis to reconcile conflicting in vitro/in vivo results, citing effect sizes and confidence intervals .
Q. What statistical approaches are recommended for analyzing Beta-Amyloid (10-35) turnover rates in longitudinal studies?
Apply compartmental pharmacokinetic models with rate constants for synthesis (k_syn) and clearance (k_clear). Use nonlinear mixed-effects modeling (NLME) to handle inter-patient variability. For isotope-labeling data (e.g., SILK), employ least-squares fitting with bootstrap resampling. Publish code and raw datasets in repositories like Zenodo .
Methodological Best Practices
Q. How to ensure reproducibility in Beta-Amyloid (10-35) fibril preparation?
- Document quiescent vs. agitated incubation conditions.
- Specify peptide source (synthetic vs. recombinant) and endotoxin levels.
- Deposit aliquots in public biobanks (e.g., Addgene) with batch-specific metadata .
Q. What ethical considerations apply to in vivo studies using Beta-Amyloid (10-35)?
Q. How to structure supplementary data for Beta-Amyloid (10-35) research articles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
